(R)-2-(4-Isopropylphenyl)pyrrolidine
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Overview
Description
®-2-(4-Isopropylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Isopropylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and 4-isopropylbenzaldehyde.
Condensation Reaction: The ®-pyrrolidine is reacted with 4-isopropylbenzaldehyde under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Isopropylphenyl)pyrrolidine.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(4-Isopropylphenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-(4-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidines and phenyl derivatives.
Scientific Research Applications
®-2-(4-Isopropylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
(S)-2-(4-Isopropylphenyl)pyrrolidine: The enantiomer of ®-2-(4-Isopropylphenyl)pyrrolidine, differing in its stereochemistry.
2-(4-Isopropylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
2-Phenylpyrrolidine: A structurally similar compound lacking the isopropyl group.
Uniqueness:
Chirality: The ®-enantiomer exhibits specific stereochemical properties that can influence its biological activity and selectivity.
Substitution Pattern: The presence of the 4-isopropylphenyl group imparts unique chemical and physical properties compared to other pyrrolidines.
Properties
Molecular Formula |
C13H19N |
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Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-(4-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3/t13-/m1/s1 |
InChI Key |
ZYXHXFDDXNHWHZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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